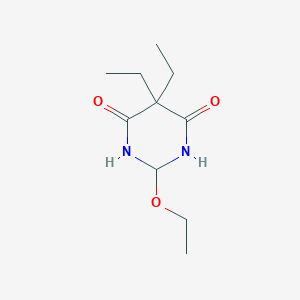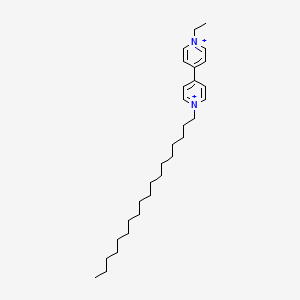![molecular formula C19H13NO2 B14313327 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 111341-55-0](/img/structure/B14313327.png)
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a catalyst to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system .
Wissenschaftliche Forschungsanwendungen
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused ring system but with a pyrazole ring instead of a furan ring.
Uniqueness: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is unique due to the presence of the furan ring fused to the pyridine ring, along with the diphenyl substitution. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Eigenschaften
CAS-Nummer |
111341-55-0 |
|---|---|
Molekularformel |
C19H13NO2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
7,7-diphenylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C19H13NO2/c21-18-16-12-7-13-20-17(16)19(22-18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
LAIOLWARIDOHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


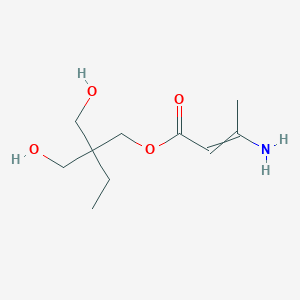
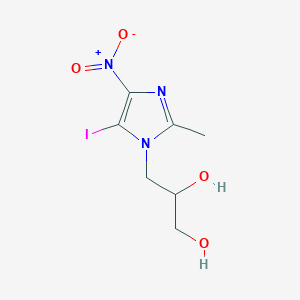

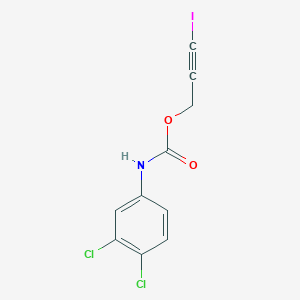
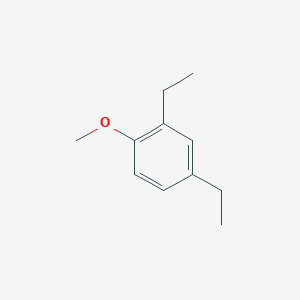

![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
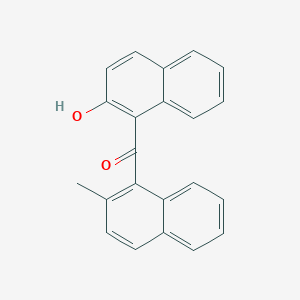
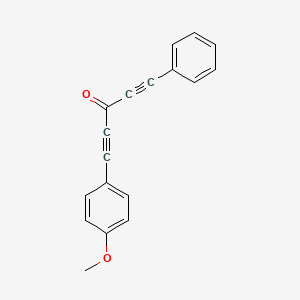
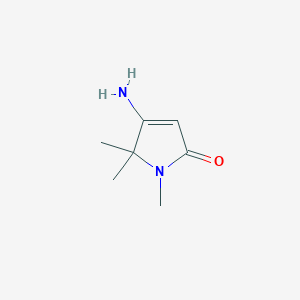
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
